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Compound of Interest

Compound Name: 4-Hydroxypentan-2-one

Cat. No.: B1618087

An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, spectroscopic data, synthesis, and reactivity of 4-Hydroxypentan-2-one. The
information is intended to support researchers, chemists, and professionals in drug
development and chemical synthesis.

Chemical Identity and Structure

4-Hydroxypentan-2-one is a bifunctional organic molecule containing both a hydroxyl (-OH)
and a ketone (C=0) group.[1] Its unique structure makes it a versatile intermediate in organic
synthesis.[1][2]

IUPAC Name: 4-hydroxypentan-2-one

CAS Number: 4161-60-8[2][3][4][5]

Molecular Formula: CsH1002[1][4]

Synonyms: 4-Hydroxy-2-pentanone, 2-Pentanone, 4-hydroxy-[2][3][5]

Chemical Structure

/I Define nodes for atoms C1 [label="CHs"]; C2 [label="C"]; O2 [label="0"]; C3 [label="CH2"];
C4 [label="CH"]; O4 [label="0OH"]; C5 [label="CHs"];
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/I Define invisible nodes for bond positioning p1 [shape=point, width=0]; p2 [shape=point,

width=0];

/Il Arrange nodes {rank=same; C1; p1; C3; C4; C5;} {rank=same; p2; C2; O2;}

// Define bonds C1 -- C2; C2 -- C3 [len=1.5]; C2 -- O2 [style=double, len=1.0]; C3 -- C4; C4 --
04, C4 -- C5; } caption="Figure 1: 2D Structure of 4-Hydroxypentan-2-one"

Physicochemical Properties

The physicochemical properties of 4-Hydroxypentan-2-one are summarized in the table

below. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl

and hydroxyl oxygens) leads to a relatively high boiling point and water solubility compared to

monofunctional ketones or alcohols of similar molecular weight.[1]

Property Value Reference(s)
Molecular Weight 102.13 g/mol [1114]
Appearance F:olérless to pale yellow clear

liquid (est.)
Boiling Point 177-178 °C (at 760 mmHg) [61[71[8]
Density 0.962 g/cm? [61[71[8]
Flash Point 60.8 °C (141.0 °F) [6][71[8]
Vapor Pressure 0.323 mmHg at 25 °C [1]8]
Water Solubility 1,000,000 mg/L at 25 °C (est.)
logP (Octanol/Water) -0.4 (est.) [41[8]
Refractive Index 1.418 - 1.4415 [6]1[8]
pKa 14.50 + 0.20 (Predicted) [8]

Spectroscopic Data
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Spectroscopic analysis is critical for the confirmation of the structure and purity of 4-
Hydroxypentan-2-one.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The spectrum is
characterized by a strong, sharp absorption for the carbonyl group and a broad absorption for
the hydroxyl group, indicative of intermolecular hydrogen bonding.[1]

Wavenumber . oo
( , Functional Group Description Reference(s)
cm-
Broad, strong
3600 - 3200 O-H (Alcohol) absorption due to H- [1]
bonding
Medium to strong
2970 - 2850 C-H (Alkyl) .
absorptions
Strong, sharp
1730 - 1710 C=0 (Ketone) [1]

absorption

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-Hydroxypentan-2-one shows
characteristic fragmentation patterns.[1] The molecular ion peak is often weak due to facile

fragmentation.[1]

mlz lon Fragment Description Reference(s)

102 [CsH1002]* Molecular lon (M*) [1][3][5]

Base Peak, from
43 [CHsCOl* [1]
alpha-cleavage

Loss of an acetyl
59 [M - CHsCOJ* [1]
group
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While complete, experimentally verified NMR spectra are not readily available in the cited
literature, the expected proton (*H) NMR signals can be described based on the molecular
structure.[1]

Approx.
Proton o . .
. Multiplicity Chemical Shift Notes Reference(s)
Environment
(ppm)
' Adjacent to
-CHs (at C1) Singlet ~2.2
carbonyl group.
Coupled to the
-CH:z- (at C3) Doublet ~2.5-2.7 methine proton

at C4.

Chemical shift is
-OH Broad Singlet 15-3.0 concentration/sol  [1]

vent dependent.

Coupled to
-CH- (at C4) Multiplet 3.8-4.2 protons on C3 [1]
and C5.

Coupled to the
-CHs (at C5) Doublet ~1.2 methine proton
at C4.

Synthesis and Reactivity
Synthesis Methods

Several synthetic routes to 4-Hydroxypentan-2-one have been reported.

o Oxidation of Diols: A common laboratory-scale synthesis involves the selective oxidation of a
secondary alcohol in the presence of a primary alcohol. For instance, pentane-1,3-diol can
be oxidized using 3,3-dimethyldioxirane in acetone at ambient temperature to yield 4-
hydroxypentan-2-one.[8]
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e Reduction of Diones: The selective reduction of a ketone in a dione, such as the reduction of
acetylacetone (2,4-pentanedione), can yield the target molecule.[1]

» Hydrolysis: Hydrolysis of precursors like 4-methyl-2-pentanone under specific acidic or basic
conditions can also produce 4-hydroxypentan-2-one.[1]

General Synthesis & Purification Workflow

// Nodes Start [label="Reactants & Solvent\n(e.g., pentane-1,3-diol, acetone)", shape=ellipse,
fillcolor="#FBBC05"]; Reaction [label="Reaction\n(e.g., Oxidation with DMDOQO)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Reaction Quenching\n(e.g., addition
of Na=S203)"]; Extraction [label="Workup & Extraction\n(e.g., with Ethyl Acetate)"]; Drying
[label="Drying of Organic Phase\n(e.g., over MgSOa4)"]; Filtration [label="Filtration & Solvent
Removal\n(Rotary Evaporation)"]; Purification [label="Purification\n(e.g., Column
Chromatography)”, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis
[label="Characterization\n(NMR, IR, MS)", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying;
Drying -> Filtration; Filtration -> Purification; Purification -> Analysis; } caption="Figure 2:
General Experimental Workflow for Synthesis"

Experimental Protocol: Oxidation of pentane-1,3-diol

The following is a representative protocol based on the literature for the oxidation of a diol.[8]

» Preparation: A solution of pentane-1,3-diol is prepared in a suitable solvent, such as acetone,
in a round-bottom flask equipped with a magnetic stirrer.

» Reaction: A solution of the oxidizing agent (e.g., 3,3-dimethyldioxirane in acetone) is added
dropwise to the diol solution at ambient temperature.

e Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin
Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is
consumed.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.smolecule.com/products/s1929109
https://www.benchchem.com/product/b1618087?utm_src=pdf-body
https://www.smolecule.com/products/s1929109
https://www.lookchem.com/ProductWholeProperty_LCPL146548.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Workup: Upon completion, the reaction is quenched, and the solvent is removed under
reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and
washed with brine.

 Purification: The organic layer is dried over an anhydrous salt (e.g., NazSOa), filtered, and
concentrated. The crude product is then purified, typically by silica gel column
chromatography, to yield pure 4-hydroxypentan-2-one.

Chemical Reactivity

4-Hydroxypentan-2-one exhibits reactivity characteristic of both alcohols and ketones.[1]

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form
esters.

o Oxidation: The secondary alcohol can be oxidized to a ketone, forming the diketone 2,4-
pentanedione.

e Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 2,4-
pentanediol.

o Condensation Reactions: The ketone can participate in aldol-type condensation reactions.

Key Chemical Transformations

/I Central Molecule Main [label="4-Hydroxypentan-2-one", shape=rectangle,
style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

// Reaction Products Ester [label="Ester Derivative", shape=rectangle, style="rounded"];
Diketone [label="2,4-Pentanedione", shape=rectangle, style="rounded"]; Diol [label="2,4-
Pentanediol”, shape=rectangle, style="rounded"]; Aldol [label="Aldol Adduct", shape=rectangle,
style="rounded"];

// Edges with labels Main -> Ester [label=" Esterification\n (R-COOH, Acid Cat.) "]; Main ->
Diketone [label=" Oxidation\n ([O]) "]; Main -> Diol [label=" Reduction\n ([H]) "]; Main -> Aldol
[label=" Condensation\n (Base/Acid, Carbonyl) "]; } caption="Figure 3: Reactivity of 4-
Hydroxypentan-2-one"
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Applications and Biological Relevance

o Flavor and Fragrance: It is used as a flavoring agent in food products.[1][2]

o Chemical Intermediate: It serves as a versatile building block for the synthesis of more
complex molecules and is used as a pharmaceutical intermediate.[1][2]

o Natural Occurrence: 4-Hydroxypentan-2-one has been identified as a natural product found
in mangoes (Mangifera indica).[1][4]

While some studies have investigated structurally related compounds for potential medicinal
applications, such as anti-cancer properties, specific biological activity data for 4-
Hydroxypentan-2-one itself is limited in the public domain.[1]

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 4-Hydroxypentan-2-one is classified with the following hazards.[4] Users should
handle this chemical in a well-ventilated fume hood with appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Classification Hazard Statement Pictogram
Flammable Liquids H227: Combustible liquid Warning
Skin Corrosion/Irritation H315: Causes skin irritation Warning

) o H319: Causes serious eye ]
Serious Eye Damage/Irritation o Warning
irritation

. . H335: May cause respiratory _
Specific Target Organ Toxicity S Warning
irritation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 4-Hydroxypentan-2-one (CAS: 4161-
60-8)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1618087#4-hydroxypentan-2-one-cas-number-4161-
60-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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